2-(Isochroman-1-yl)acetic acid
Overview
Description
“2-(Isochroman-1-yl)acetic acid” is a chemical compound with the molecular formula C11H12O3 . It is also known by other names such as “(S)-2-(Isochroman-1-yl)acetic acid” and "3,4-DIHYDRO-1H-2-BENZOPYRAN-1S-ACETIC ACID" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. Some of the methods include the use of oxalyl dichloride, thionyl chloride in benzene, lithium aluminium tetrahydride in tetrahydrofuran, and hydrogen chloride in acetic acid . The yield of the reaction varies depending on the conditions and reagents used .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.21 g/mol . The exact mass and monoisotopic mass are 192.078644 Da . The compound has a complexity of 215 .
Physical And Chemical Properties Analysis
“this compound” has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The topological polar surface area is 46.5 Ų .
Scientific Research Applications
Chemical Synthesis and Derivatives
2-(Isochroman-1-yl)acetic acid and its derivatives are extensively used in chemical synthesis. For instance, the synthesis of various esters of 2-(1,2,4-triazoles-3-iltio)acetic acids demonstrates their utility in creating compounds with potential analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities (Salionov, 2015). Additionally, the synthesis of 2-(quinolin-3-yl) acetic acid derivatives targets HIV-1 integrase and inhibits viral replication, demonstrating the compound's versatility in drug development (Kessl et al., 2012).
Biochemical Research
In biochemical research, derivatives of this compound play a role in studying and manipulating biological systems. For example, the development of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical hybridization sensors illustrates the use of these compounds in biotechnological applications (Cha et al., 2003).
Pharmaceutical Development
The acylation of amines with derivatives of this compound, such as [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride, leads to the formation of new amides and acylpyrazoles, indicating the potential for developing novel pharmaceuticals (Arutjunyan et al., 2013).
Material Science
In material science, this compound derivatives are utilized in the creation of novel materials. For instance, the synthesis and characterization of polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates showcase their applications in developing new compounds with unique properties (Gan & Tang, 2011).
Environmental Applications
Finally, this compound derivatives are used in environmental studies, such as in the adsorption thermodynamics studies of 2,4,5-trichlorophenoxy acetic acid on nano-composite materials, demonstrating their relevance in environmental chemistry and pollution control (Khan & Akhtar, 2011).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZWEXAQFFYMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536184 | |
Record name | (3,4-Dihydro-1H-2-benzopyran-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22901-11-7 | |
Record name | 3,4-Dihydro-1H-2-benzopyran-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22901-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dihydro-1H-2-benzopyran-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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